2-Bromo-2-cyanohexafluoropropane

Vue d'ensemble

Description

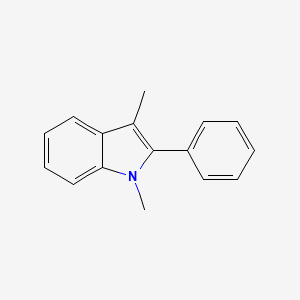

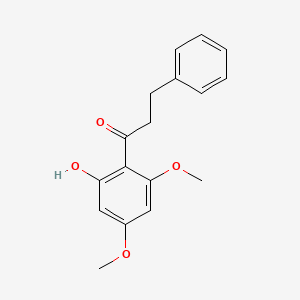

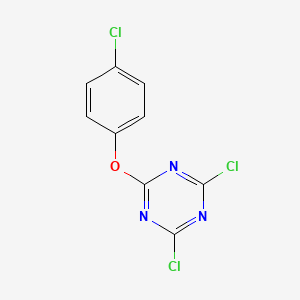

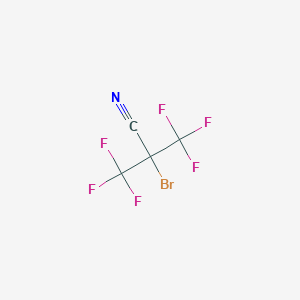

2-Bromo-2-cyanohexafluoropropane is a chemical compound with the molecular formula C4BrF6N and a molecular weight of 255.94 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2-cyanohexafluoropropane consists of a carbon backbone with a bromine atom and a cyanide group attached to one of the carbon atoms, and six fluorine atoms attached to the remaining carbon atoms .Applications De Recherche Scientifique

Synthesis and Molecular Studies

Carbohydrate Mimetics Synthesis : The conversion of cyclopropane-fused carbohydrates into oxepines, using 2-bromooxepines derived from d-glucal-derived gem-dihalocyclopropanated sugar, presents a method for accessing the septanoside family of carbohydrate mimetics (Hewitt & Harvey, 2010).

Atmospheric Degradation Study : In assessing the environmental impact of 2-bromo-3,3,3-trifluoropropene (2-BTP), a Halon replacement, detailed studies indicate its reaction pathways and degradation mechanism in the atmospheric environment, contributing to environmental science knowledge (Chen, Zhou & Han, 2015).

Molecular Structure Analysis : Investigations into the microwave spectra of 2-haloethanols, including 2-bromoethanol, have provided insights into molecular structures and intramolecular hydrogen bonding (Azrak & Wilson, 1970).

Chemical Reactions and Synthesis

Photocatalytic Reaction : The use of 2-bromo-3,3,3-trifluoropropene in photocatalytic defluorinative reactions with N-aryl amino acids, demonstrating its utility in synthesizing complex organic compounds (Zeng, Li, Chen & Zhou, 2022).

Radical-Mediated Reactions : The bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement and subsequent syntheses of 2-bromo-1,6-dienes, illustrating its role in complex organic syntheses (Kippo, Hamaoka & Ryu, 2013).

Miscellaneous Applications

Environmental Biochemistry : Investigation into the degradation of 1,2-Dibromoethane by Mycobacterium sp., providing insights into biodegradation processes and environmental biochemistry (Poelarends et al., 1999).

Electroreductions in Organic Chemistry : The study of electroreductions of bromocyclopropanes, offering a perspective on asymmetric synthesis in organic chemistry (Hazard, Jaouannet & Tallec, 1982).

Cycloaddition in Organic Synthesis : Demonstrating the [2+1] cycloaddition of styrenes with 2-bromoesters, contributing to the synthesis of donor-acceptor cyclopropanes in organic chemistry (Nishikata, Noda, Fujimoto & Ishikawa, 2015).

Safety And Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Contact with skin or eyes should be avoided, and contaminated clothing should be removed immediately . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

Propriétés

IUPAC Name |

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF6N/c5-2(1-12,3(6,7)8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMDBLCFKPRPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371230 | |

| Record name | 2-Bromo-2-cyanohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyanohexafluoropropane | |

CAS RN |

52198-56-8 | |

| Record name | 2-Bromo-2-cyanohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)

![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)